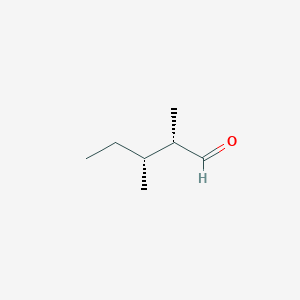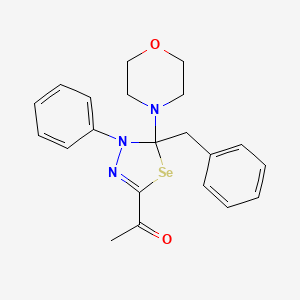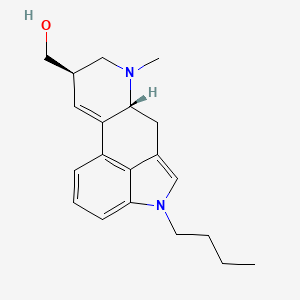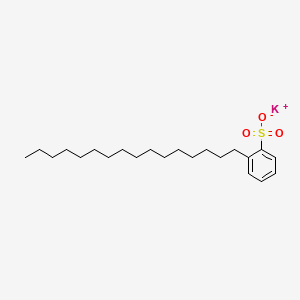
Potassium hexadecylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hexadecylbenzenesulfonate is a chemical compound with the molecular formula C22H39KO3S. It is a type of surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in a variety of applications, including detergents, emulsifiers, and dispersants. This compound is known for its effectiveness in breaking down oils and greases, making it a valuable component in industrial cleaning products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium hexadecylbenzenesulfonate can be synthesized through the sulfonation of hexadecylbenzene followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Sulfonation: Hexadecylbenzene is reacted with sulfur trioxide (SO3) or oleum (a solution of SO3 in sulfuric acid) to introduce the sulfonic acid group.
Neutralization: The resulting hexadecylbenzenesulfonic acid is then neutralized with potassium hydroxide (KOH) to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous sulfonation reactors and efficient mixing systems to ensure complete reaction and high yield. The final product is often purified through filtration and drying processes to obtain a high-purity surfactant.
Chemical Reactions Analysis
Types of Reactions: Potassium hexadecylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, the alkyl chain can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-) and amines.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are typical oxidizing agents that can react with the alkyl chain.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or other substituted derivatives.
Oxidation Products: Oxidation of the alkyl chain can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
Potassium hexadecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, it is employed in cell lysis buffers to break down cell membranes and release cellular contents.
Medicine: The compound is used in pharmaceutical formulations to improve the solubility and bioavailability of hydrophobic drugs.
Industry: It is a key ingredient in industrial cleaning agents, emulsifiers, and dispersants used in oil recovery and wastewater treatment.
Mechanism of Action
The primary mechanism of action of potassium hexadecylbenzenesulfonate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic alkyl chain and hydrophilic sulfonate group at the interface of liquids, thereby disrupting the cohesive forces between molecules. This property allows it to effectively emulsify oils and disperse particles in aqueous solutions.
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: Another widely used surfactant with a shorter alkyl chain.
Potassium dodecyl sulfate: A similar surfactant with a sulfate group instead of a sulfonate group.
Sodium hexadecyl sulfate: Similar in structure but with a sodium ion instead of potassium.
Uniqueness: Potassium hexadecylbenzenesulfonate is unique due to its longer alkyl chain, which provides enhanced hydrophobic interactions and makes it particularly effective in emulsifying and dispersing hydrophobic substances. Its potassium ion also offers different solubility and reactivity characteristics compared to sodium-based surfactants.
Properties
CAS No. |
64716-00-3 |
|---|---|
Molecular Formula |
C22H37KO3S |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
potassium;2-hexadecylbenzenesulfonate |
InChI |
InChI=1S/C22H38O3S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-22(21)26(23,24)25;/h16-17,19-20H,2-15,18H2,1H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
SVMNBAVEQLDZNO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
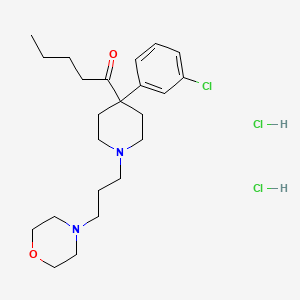
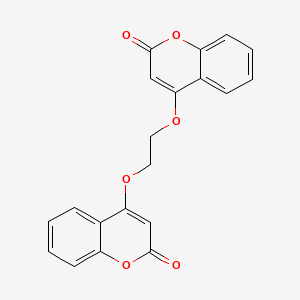
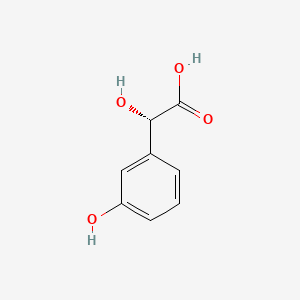
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)
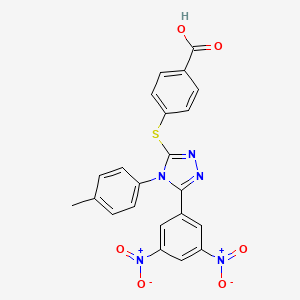

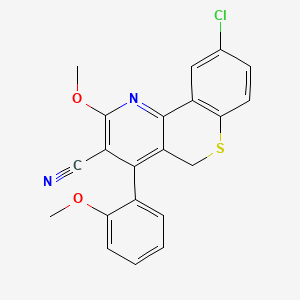
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)
